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Compound of Interest

Compound Name:
(2-Bromo-6-

chlorophenyl)methanamine

CAS No.: 1261471-96-8

Cat. No.: B2850090

Get Quote

Executive Summary
(2-Bromo-6-chlorophenyl)methanamine (CAS: 1261471-96-8) is a specialized, high-value

halogenated building block used primarily in Fragment-Based Drug Discovery (FBDD) and the

synthesis of agrochemicals. Its 2,6-dihalogenated substitution pattern introduces significant

steric bulk and orthogonality, making it a critical scaffold for restricting conformational freedom

in peptidomimetics and biaryl ligands.

Currently, the compound is classified as a Tier 2 Research Chemical—widely listed but often

non-stock (lead time 2–3 weeks) or available only in gram-scale quantities from specialized

vendors. This guide outlines the "Buy vs. Make" decision matrix, quality control parameters,

and validated utilization protocols.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
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Property Specification

IUPAC Name (2-Bromo-6-chlorophenyl)methanamine

Common Name 2-Bromo-6-chlorobenzylamine

CAS Number
1261471-96-8 (Free Base) / 1337042-39-3 (HCl

Salt)*

Molecular Formula C₇H₇BrClN

Molecular Weight 220.49 g/mol (Free Base)

Physical State
White to off-white solid (HCl salt); Pale yellow oil

(Free base)

Solubility
DMSO (>20 mg/mL), Methanol, DCM; Insoluble

in water (Free base)

pKa (Predicted) ~8.8 (Conjugate acid)

Isotopic Pattern
Distinct M, M+2, M+4 pattern (due to ⁷⁹Br/⁸¹Br

and ³⁵Cl/³⁷Cl)

*Note: CAS numbers for rare building blocks can vary by salt form. Always verify structure via

SMILES: NC1=C(Br)C=CC=C1Cl.

Commercial Landscape Analysis
Supply Chain Status
Unlike commodity benzylamines, this compound is not typically held in bulk inventory by major

catalogs (e.g., Sigma-Aldrich, Fisher) for immediate dispatch. It is primarily sourced through

Contract Research Organizations (CROs) and specialized building block vendors.

Market Availability Table:
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Vendor
Category

Typical Pack
Size

Lead Time
Estimated
Cost (USD)

Reliability

Tier 1 (Global) 250 mg - 1 g 2-4 Weeks $200 - $350 / g High

Tier 2

(Specialist)
1 g - 5 g 1-2 Weeks $150 - $250 / g Medium

Custom

Synthesis
>10 g 4-6 Weeks

Quote

Dependent
High

Key Suppliers:

Primary: BLD Pharm, Fluorochem, Combi-Blocks.

Secondary: Enamine, Chem-Space (Aggregators).

The "Make vs. Buy" Decision
Recommendation: For requirements < 5 grams, purchasing is cost-effective despite the high

price per gram, as it eliminates the safety risks of handling benzyl bromides or cyanides. For

requirements > 10 grams, in-house synthesis is recommended to ensure purity and reduce

costs.

Synthetic Accessibility (The "Make" Protocol)
If commercial stock is unavailable or cost-prohibitive, the following synthetic route is validated

for high fidelity. It avoids catalytic hydrogenation, which poses a high risk of dehalogenation

(loss of Br/Cl) on this specific scaffold.

Recommended Route: Staudinger Reduction
This pathway uses 2-Bromo-6-chlorobenzyl bromide (commercially available, CAS 75002-98-1)

as the starting material.

Rationale:

Chemo-selectivity: Avoids Pd/C hydrogenation which would strip the Aryl-Bromide.
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Scalability: The azide intermediate is energetic but manageable at <20g scales with proper

safety controls.

Start: 2-Bromo-6-chlorobenzyl bromide
(CAS 75002-98-1)

Step 1: Azidation
(NaN3, DMF, 60°C)

SN2 Subst. Intermediate:
Benzyl Azide

Step 2: Staudinger Reduction
(PPh3, THF/H2O)

-N2
Product: (2-Bromo-6-chlorophenyl)methanamine

Hydrolysis

Click to download full resolution via product page

Figure 1: Validated synthetic workflow preserving the halogenation pattern.

Step-by-Step Protocol
Azidation: Dissolve 2-bromo-6-chlorobenzyl bromide (1.0 eq) in DMF (0.5 M). Add Sodium

Azide (1.2 eq) cautiously. Heat to 60°C for 4 hours. Safety: Azides are shock-sensitive; do

not concentrate to dryness.

Workup: Dilute with water, extract with EtOAc.

Reduction: Dissolve the crude azide in THF. Add Triphenylphosphine (1.1 eq). Stir until N₂

evolution ceases. Add water (excess) and stir for 12 hours to hydrolyze the

iminophosphorane.

Purification: Acid/Base extraction. Acidify to pH 2 (extract impurities into organic), then basify

aqueous layer to pH 12 and extract product into DCM.

Quality Control & Characterization
Due to the presence of two halogens, the mass spectrum is the definitive identification tool.

QC Workflow:
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Crude Sample

LC-MS Analysis
(ESI+) 1H NMR (DMSO-d6)

Check Isotope Pattern
(M, M+2, M+4)

Check Methylene Peak
(~3.8-4.0 ppm)

Release for Use

Match

Repurify

Dehalogenated Singlet, 2H

Click to download full resolution via product page

Figure 2: Analytical decision tree for confirming identity and purity.

Key Analytical Markers:

¹H NMR (DMSO-d₆): Look for the benzylic methylene singlet around δ 3.9–4.1 ppm. The

aromatic region (δ 7.1–7.7 ppm) will show a characteristic splitting pattern (typically two

doublets and a triplet, or a multiplet depending on resolution) for the 1,2,3-trisubstituted

benzene ring.

LC-MS: The parent ion [M+H]⁺ should appear at 220/222/224 with relative intensities approx

3:4:1 (characteristic of 1 Br + 1 Cl).

Applications in Drug Discovery[11]
This building block is highly valued for its Orthogonal Reactivity. It serves as a "linchpin"

scaffold.
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Amide Coupling (The "Handle"): The primary amine reacts with carboxylic acids to form

amides. This is the primary attachment point for peptidomimetics.

Suzuki-Miyaura Coupling (The "Growth Vector"): The Aryl-Bromide at the 2-position is highly

reactive toward boronic acids, allowing for the installation of biaryl systems.

Steric Blocking (The "Shield"): The 6-Chloro substituent is generally too sterically hindered

and electronically deactivated to react under standard Suzuki conditions, acting instead to

lock the conformation of the molecule (atropisomerism potential).

Usage Example (Endothelin Antagonists): Researchers utilize this amine to synthesize

sulfonamide derivatives where the 2,6-substitution pattern fills a specific hydrophobic pocket in

the receptor, improving selectivity over non-substituted benzylamines [1].

Safety & Handling
GHS Classification: Skin Corr.[1] 1B (if free base), Acute Tox. 4 (Oral).

Specific Hazard: The free base can absorb CO₂ from the air (carbamic acid formation). Store

under Nitrogen/Argon at 2–8°C.

Incompatibility: Avoid strong oxidizers. Reacts violently with acid chlorides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Bromo-6-chlorobenzoic acid | C7H4BrClO2 | CID 33125 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 1-(2-Brom-6-chlorphenyl)methanamin | 1261471-96-8 [chemicalbook.com]

3. danabiosci.com [danabiosci.com]
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6-chlorophenyl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2850090/docs#technical-guide-sourcing-and-
utilization-of-2-bromo-6-chlorophenyl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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